![molecular formula C9H11N3O2 B1619281 N-(2-Hydrazino-2-oxoethyl)benzamide CAS No. 2443-68-7](/img/structure/B1619281.png)
N-(2-Hydrazino-2-oxoethyl)benzamide
Overview
Description
N-(2-Hydrazino-2-oxoethyl)benzamide is an organic compound with the molecular formula C9H11N3O2. It is characterized by the presence of a hydrazino group attached to an oxoethyl chain, which is further connected to a benzamide moiety. This compound is known for its white crystalline or crystalline powder form and has various applications in organic synthesis and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydrazino-2-oxoethyl)benzamide can be synthesized through the reaction of benzoyl chloride with hydrazine. The general procedure involves dissolving benzoyl chloride in an organic solvent such as ethanol, followed by the gradual addition of hydrazine hydrate. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified through recrystallization from a suitable solvent like ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often involves optimized conditions for higher yield and purity. This may include the use of continuous flow reactors, controlled temperature environments, and advanced purification techniques such as chromatography to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydrazino-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazides or amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce hydrazides or amines. Substitution reactions can lead to a variety of substituted benzamides .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, N-(2-hydrazino-2-oxoethyl)benzamide and its derivatives are investigated for their therapeutic potentials, particularly as enzyme inhibitors and anti-cancer agents. The presence of hydrazine groups is significant for biological activity due to their ability to form reactive intermediates.
Case Studies
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes. For instance, a study demonstrated that substituted benzamides could effectively inhibit autocrine motility factors, which are implicated in cancer metastasis .
- Anti-Cancer Activity : Preliminary studies have shown that compounds similar to this compound exhibit anti-cancer properties. For example, derivatives have been tested against various cancer cell lines, showing significant cytotoxicity .
Biochemical Research
The compound is also utilized as a tool in biochemical research to study enzyme interactions and receptor binding. Its structural components allow it to interact with biological macromolecules, making it valuable for probing biochemical pathways.
Research Applications
- Photo-reactive Probes : The nitrobenzylidene moiety can introduce photo-reactive properties, enabling researchers to study dynamic biological processes through light activation .
- Mechanistic Studies : Interaction studies involving this compound are crucial for understanding its mechanism of action. These studies often focus on how the compound interacts with target enzymes or receptors .
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in manufacturing processes.
Applications in Material Synthesis
- Polymer Development : This compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and conductivity .
- Catalyst Development : The unique structure of this compound allows it to act as a precursor for developing catalysts used in organic synthesis .
Mechanism of Action
The mechanism of action of N-(2-Hydrazino-2-oxoethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydrazino-2-oxoethyl)acetamide
- N-(2-Hydrazino-2-oxoethyl)propionamide
- N-(2-Hydrazino-2-oxoethyl)butyramide
Uniqueness
N-(2-Hydrazino-2-oxoethyl)benzamide is unique due to its specific structural features, such as the benzamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications in research and industry .
Biological Activity
N-(2-Hydrazino-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound features a hydrazino group, a carbonyl moiety, and a benzamide structure, which contribute to its biological interactions. The molecular formula of this compound is with a molecular weight of approximately 220.23 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
1. Anticancer Activity
Research has shown that derivatives of this compound exhibit anticancer properties. For example, similar compounds have been tested against various cancer cell lines, including breast cancer (MCF7), where they demonstrated varying levels of cytotoxicity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 28.66 |
Compound B | MCF7 | >100 |
Compound C | MCF7 | 6.00 (5-FU standard) |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. Notably, compounds with electron-withdrawing groups showed improved activity against specific cancer cell lines .
2. Antimicrobial Activity
This compound and its derivatives have also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. Preliminary studies suggest that compounds with similar structures can exhibit significant antimicrobial activity.
Compound | Microbial Target | Activity |
---|---|---|
Compound D | E. coli | Active |
Compound E | S. aureus | Active |
Compound F | C. albicans | Active |
These findings indicate the potential for developing antimicrobial agents based on the hydrazino-benzamide scaffold .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound analogs against endoplasmic reticulum (ER) stress-induced damage in pancreatic β-cells, which is crucial in diabetes treatment. One particular analog demonstrated an EC50 value of , indicating strong protective activity against ER stress .
The biological activities of this compound are believed to stem from its ability to interact with specific biological macromolecules such as enzymes and receptors involved in disease processes. For instance, it may inhibit certain pathways associated with cancer cell proliferation or bacterial growth.
Case Studies
Case Study 1: Anticancer Activity in MCF7 Cells
A study evaluated the anticancer potential of various derivatives against the MCF7 breast cancer cell line using the sulforhodamine B assay. The results indicated that while none surpassed the efficacy of standard treatments like 5-fluorouracil, several derivatives showed promising activity worth further investigation .
Case Study 2: Neuroprotection in Diabetes
Another study focused on the neuroprotective properties of a specific this compound analog in pancreatic β-cells under ER stress conditions. The findings highlighted its potential as a therapeutic agent for diabetes management by protecting against β-cell apoptosis .
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-12-8(13)6-11-9(14)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEYJORMLBEOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325162 | |
Record name | N-(2-Hydrazino-2-oxoethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2443-68-7 | |
Record name | Glycine, N-benzoyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2443-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 408923 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2443-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydrazino-2-oxoethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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